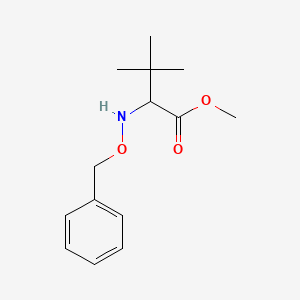
Silver;2,4,6-trimethylpyridine;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate typically involves the reaction of silver nitrate with potassium hexafluorophosphate in the presence of 2,4,6-trimethylpyridine. The reaction is carried out in an aqueous medium, and the product is isolated as a white solid .
Reaction Setup: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel is used.
Reagents: 100 g of silver nitrate (0.588 mol), 109.3 g of potassium hexafluorophosphate (0.594 mol), and 221 mL of 2,4,6-trimethylpyridine (1.67 mol).
Procedure: The silver nitrate and potassium hexafluorophosphate are dissolved in 1 liter of distilled water. The 2,4,6-trimethylpyridine is added dropwise over 10 minutes while stirring. A slight exothermic reaction occurs, forming a white solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations would include maintaining the purity of reagents, controlling reaction conditions, and ensuring efficient isolation and drying of the product.
化学反応の分析
Types of Reactions
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The silver ion can be replaced by other metal ions in the presence of suitable ligands.
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as halides or other nitrogen-containing compounds.
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
Substitution Reactions: Products depend on the substituting ligand but generally result in the formation of new coordination compounds.
Oxidation-Reduction Reactions: Products include metallic silver or silver compounds in different oxidation states.
科学的研究の応用
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other silver coordination compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the preparation of materials with specific electronic or optical properties
作用機序
The mechanism of action of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The hexafluorophosphate anion helps stabilize the silver ion in solution, enhancing its reactivity .
類似化合物との比較
Similar Compounds
- Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
- Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate
Uniqueness
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate is unique due to the presence of the silver ion, which imparts distinct antimicrobial properties and reactivity compared to its iodine and bromine counterparts. The hexafluorophosphate anion also contributes to its stability and solubility in various solvents .
特性
分子式 |
C16H22AgF6N2P- |
|---|---|
分子量 |
495.19 g/mol |
IUPAC名 |
silver;2,4,6-trimethylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;;-1 |
InChIキー |
CDHURIOWTYIDBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
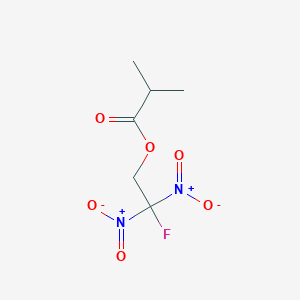
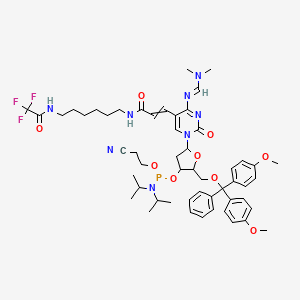
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
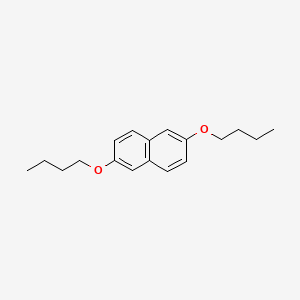
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
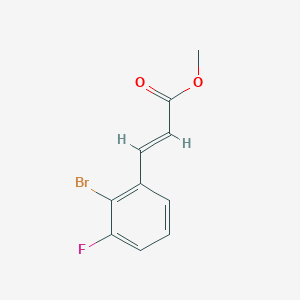
![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
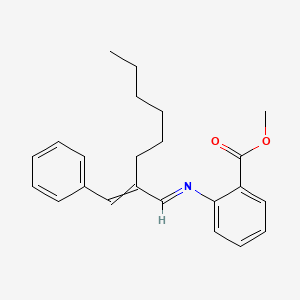

![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
